(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability and reactivity would also be studied .Scientific Research Applications
Synthesis and Structural Analyses
- Synthesis Techniques : A method for synthesizing related compounds involves carbonylation and substitution reactions, yielding products confirmed by spectroscopy and mass spectrometry (Sarantou & Varvounis, 2022).
- Structural Investigation : Crystallographic studies have been conducted on similar compounds, providing insights into molecular conformations and interactions, which are crucial for understanding chemical properties (Akkurt et al., 2003).
Pharmacological Applications
- Antimicrobial Activity : Compounds with a methoxy group in their structure, similar to the chemical , have shown significant antimicrobial activity (Kumar et al., 2012).
- Anticancer Potential : Pyrrole derivatives, which share structural similarities with the chemical, have been evaluated as potential anticancer agents. Some of these compounds exhibited promising anticancer activity, highlighting the therapeutic potential of such molecules (Lan et al., 2013).
Miscellaneous Applications
- Corrosion Inhibition : Derivatives of pyrazole, which is structurally similar, have been studied as corrosion inhibitors for metals in acidic environments, demonstrating the diverse industrial applications of such compounds (Yadav et al., 2015).
- Molecular Docking Studies : Certain pyrazoline derivatives, related to the chemical , have been synthesized and evaluated for their binding affinities using molecular docking studies, indicating their potential as bioactive molecules (Radhika et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-22-18-6-4-5-17(13-18)19(21)16-9-7-15(8-10-16)14-20-11-2-3-12-20/h2-10,13H,11-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADASJBIVRAZEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643015 |
Source
|
Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone | |
CAS RN |
898763-79-6 |
Source
|
Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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